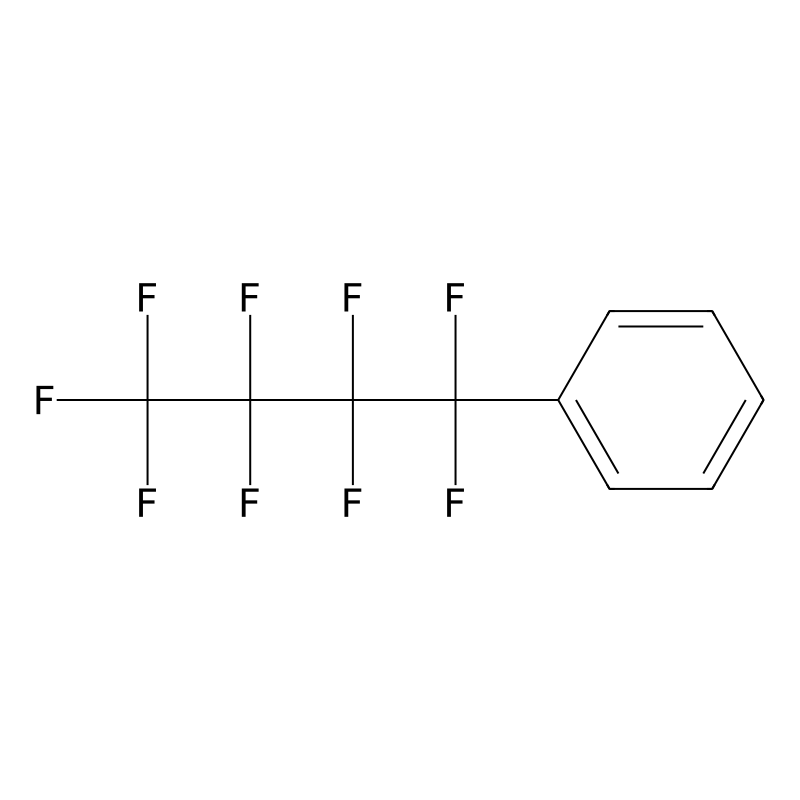

Benzene, (nonafluorobutyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzene, (nonafluorobutyl)- is a specialized organic compound that combines a benzene ring with a nonafluorobutyl group. This compound is notable for its unique properties derived from both the aromatic nature of benzene and the highly fluorinated alkyl chain. The presence of fluorine atoms significantly alters the physical and chemical characteristics of the compound, making it of interest in various scientific and industrial applications.

- Nitration: Reaction with concentrated nitric acid in the presence of sulfuric acid to form nitro derivatives.

- Sulfonation: Treatment with fuming sulfuric acid to yield sulfonic acid derivatives.

- Halogenation: Reaction with halogens in the presence of Lewis acids to produce aryl halides.

- Friedel-Crafts Reactions: Alkylation or acylation using alkyl or acyl halides in the presence of Lewis acids like aluminum chloride .

Synthesis of benzene, (nonafluorobutyl)- generally involves:

- Fluorination of Benzene Derivatives: Using fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions.

- Alkylation Reactions: Employing Friedel-Crafts alkylation techniques where a nonafluorobutyl halide reacts with benzene in the presence of a Lewis acid catalyst.

- Functional Group Transformations: Modifying existing benzene derivatives through various synthetic pathways to introduce the nonafluorobutyl group .

Benzene, (nonafluorobutyl)- has potential applications in:

- Fluorinated Surfactants: Used in formulations requiring low surface tension and high stability.

- Specialty Chemicals: As an intermediate in the synthesis of more complex fluorinated compounds.

- Research: In studies related to material science and organic chemistry due to its unique properties.

Interaction studies for benzene, (nonafluorobutyl)- mainly focus on its reactivity with electrophiles and nucleophiles. The introduction of the nonafluorobutyl group can influence the stability and reactivity of intermediates formed during these interactions. Studies on similar compounds indicate that fluorinated groups may enhance solubility in organic solvents while decreasing miscibility with water, affecting biological interactions and environmental behavior .

Several compounds share structural similarities with benzene, (nonafluorobutyl)-, particularly those containing fluorinated alkyl groups or aromatic systems. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzene | Aromatic Hydrocarbon | Basic structure; foundational for many derivatives |

| Nonafluoropentane | Fluorinated Alkane | Longer carbon chain; less aromatic character |

| Perfluorooctane | Fully Fluorinated Alkane | High stability; used in industrial applications |

| Trifluoroacetophenone | Aromatic Ketone | Contains a ketone functional group; different reactivity profile |

Benzene, (nonafluorobutyl)- stands out due to its combination of an aromatic system with a highly fluorinated side chain, influencing both its chemical reactivity and potential applications uniquely compared to these similar compounds.